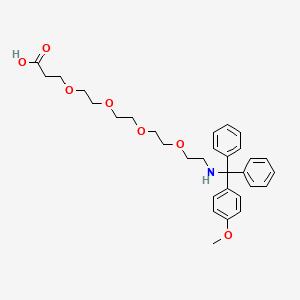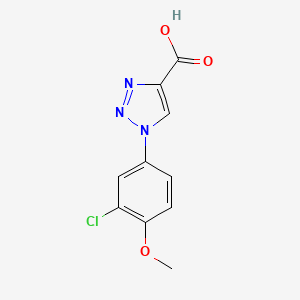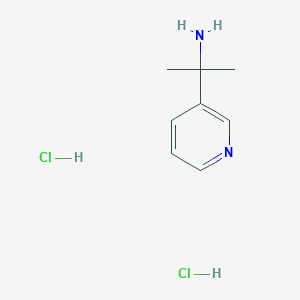![molecular formula C35H38N4O9 B1423783 O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester CAS No. 878483-02-4](/img/structure/B1423783.png)
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester
Übersicht
Beschreibung
The compound “O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester” is a complex organic molecule. It is a derivative of a carbohydrate, specifically a galactopyranoside, which has been modified with azido, benzylidene, fluoren-9-ylmethoxycarbonyl, and tert-butyl ester groups .
Synthesis Analysis
The synthesis of this compound likely involves multiple steps, including the introduction of the azido group, the formation of the benzylidene acetal, and the attachment of the fluoren-9-ylmethoxycarbonyl and tert-butyl ester groups . The exact synthesis process would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The galactopyranoside core provides a rigid cyclic structure, while the azido, benzylidene, fluoren-9-ylmethoxycarbonyl, and tert-butyl ester groups contribute to the overall molecular shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. The azido group could participate in click chemistry reactions, the benzylidene acetal could be hydrolyzed under acidic conditions, and the fluoren-9-ylmethoxycarbonyl and tert-butyl ester groups could undergo various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the azido, benzylidene, fluoren-9-ylmethoxycarbonyl, and tert-butyl ester groups would influence properties such as solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
O-(2-Azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranosyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester and its derivatives are primarily used in the synthesis of complex carbohydrates and glycopeptides. Liu et al. (2005) detailed the synthesis of similar compounds, focusing on T(N) antigen building blocks. They noted the occurrence of byproducts in the synthesis process and provided insights into their characterization and removal (Liu, Young, Lohani, Live, & Bárány, 2005). Similarly, Awad, Riedner, & Vogel (2005) described the synthesis of a C-linked disaccharide analogue of the Thomsen–Friedenreich (T) epitope, alpha-O-conjugated to L-serine, showcasing the compound's utility in creating complex carbohydrate structures (Awad, Riedner, & Vogel, 2005).
Glycopeptide Synthesis
The compound and its variants are instrumental in glycopeptide synthesis. Paulsen & Schultz (1987) utilized a derivative in the synthesis of a glycohexapeptide, representing a sequence of asialoglycophorin A (Paulsen & Schultz, 1987). This demonstrates its role in constructing peptides with specific carbohydrate modifications, essential for studying protein-carbohydrate interactions.
Applications in Glycobiology
Research by Paulsen & Hölck (1982) highlights the application of similar compounds in glycobiology, particularly in synthesizing derivatives corresponding to the hapten of the Tn-antigen (Paulsen & Hölck, 1982). These synthetic approaches are critical for developing tools to study cell-surface interactions and immune responses.
Lectin Binding Studies
Further, compounds derived from this chemical structure have been used in lectin binding studies. Kaifu & Osawa (1979) synthesized derivatives to investigate their interactions with galactose-binding lectins (Kaifu & Osawa, 1979). Such studies are crucial for understanding cell signaling and recognition mechanisms.
Eigenschaften
IUPAC Name |
tert-butyl (2S)-3-[[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N4O9/c1-35(2,3)48-31(41)26(37-34(42)45-17-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25)18-43-33-28(38-39-36)29(40)30-27(46-33)19-44-32(47-30)20-11-5-4-6-12-20/h4-16,25-30,32-33,40H,17-19H2,1-3H3,(H,37,42)/t26-,27-,28-,29+,30-,32?,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYOABRVKHDUNV-GPZBHNSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO[C@@H]1[C@H]([C@H]([C@@H]2[C@@H](O1)COC(O2)C3=CC=CC=C3)O)N=[N+]=[N-])NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693676 | |
| Record name | tert-Butyl (2S)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
878483-02-4 | |
| Record name | tert-Butyl (2S)-3-{[(4aS,6S,7S,8R,8aR)-7-azido-8-hydroxy-2-phenylhexahydro-2H-pyrano[3,2-d][1,3]dioxin-6-yl]oxy}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-chloro-6-methyl-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423705.png)
![8-chloro-2-(trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1423706.png)

![[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1423709.png)






